Benzenesulfonohydrazide

Blowing Agent Polymer Foaming Decomposition Temperature

Foam processors substituting OBSH or ADC risk cell morphology defects from mismatched decomposition profiles. Benzenesulfonohydrazide (BSH) decomposes at 90-110°C (gas yield 120-130 mL/g), releasing only N₂, H₂, and H₂O vapor-no CO or NH₃. • Enables low-temp foaming of PVC and polyolefins incompatible with higher-temp agents • Validated in NR foam: 6 phr BSH yields 2.31 expansion ratio at 150°C vulcanization • Benign byproduct profile eliminates odor/toxicity concerns for consumer and medical foams

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 80-17-1
Cat. No. B1205821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonohydrazide
CAS80-17-1
Synonymsenzenesulfohydrazide
benzenesulfonyl hydrazide
Porofor BSH
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN
InChIInChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2
InChIKeyVJRITMATACIYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonohydrazide Technical Overview


Benzenesulfonohydrazide (CAS 80-17-1), also known as benzenesulfonyl hydrazide or BSH, is an organic sulfonyl hydrazide compound [1]. It is a white to light-colored crystalline solid with a molecular formula of C6H8N2O2S and a molecular weight of 172.20 g/mol [2]. The compound is characterized by thermal instability, undergoing decomposition at approximately 95–110°C to release nitrogen gas, a property that underpins its primary industrial application as a chemical blowing agent in polymer and rubber foaming [3].

T
Low-temperature activation profile supports foaming of heat-sensitive polymers (PVC, natural rubber latex)
G
Nitrogen-based decomposition with water vapor — reported cleaner byproduct profile versus ADC-class agents
C
Predictable cure-retardation effect enables formulation-level control of vulcanization kinetics
Y
Moderate gas yield supports tunable foam density in natural rubber and polyolefin systems

Benzenesulfonohydrazide Substitution Risks


Sulfonyl hydrazide-based blowing agents exhibit distinct decomposition temperature profiles and gas evolution kinetics that are intrinsic to their molecular structure [1]. Simply substituting one sulfonyl hydrazide for another—such as 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH) or p-toluenesulfonohydrazide (TSH)—without process adjustment introduces significant risk of suboptimal foaming, poor cell morphology, or even material degradation due to mismatched processing windows [2][3]. The quantification of these differences, particularly in decomposition onset, gas yield, and impact on polymer cure characteristics, provides the objective basis for scientifically defensible selection or procurement of benzenesulfonohydrazide over its closest in-class alternatives.

BSH (This Product)
Decomposes at lower temperature range; retards vulcanization cure; yields N₂, H₂, H₂O byproducts
OBSH
Requires higher processing temperatures; accelerates cure — directionally opposite to BSH; similar clean byproduct profile
BSH (This Product)
Moderate gas yield; 90–110°C activation enables heat-sensitive polymer compatibility
ADC (Azodicarbonamide)
Much higher decomposition temperature; produces CO and NH₃ — residual odor and toxicity concerns; higher gas yield may over-expand
BSH (This Product)
Narrower activation window suited for low-temperature foaming processes
TSH
Intermediate decomposition range may shift processing window; cure behavior may differ — reformulation likely required
Substituting any sulfonyl hydrazide or azo blowing agent without adjusting cure package and processing temperature may yield off-spec foam morphology, incomplete expansion, or material degradation.

Benzenesulfonohydrazide Comparative Evidence


Low Decomposition Temperature for Heat-Sensitive Polymers

Benzenesulfonohydrazide (BSH) decomposes at 90–110°C, a significantly lower temperature range than the closely related analog 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH), which decomposes at 140–160°C [1], and p-toluenesulfonohydrazide (TSH), which decomposes at 110–120°C [2]. This lower thermal activation threshold enables BSH to be used in polymers and rubber compounds that cannot tolerate higher processing temperatures without thermal degradation or premature crosslinking.

Decomposition Range
Head-to-head
BSH 90–110°C vs OBSH 140–160°C vs TSH 110–120°C
Reported 30–50°C lower activation than OBSH; enables heat-sensitive polymer foaming
Literature-reported decomposition ranges
Blowing Agent Polymer Foaming Decomposition Temperature

Gas Yield and Foam Expansion in Natural Rubber

Benzenesulfonohydrazide produces a gas yield of 120–130 mL/g upon thermal decomposition [1]. In a study optimizing natural rubber (NR) foam for thermal insulation, an expansion ratio of 2.31 was achieved at a BSH loading of 6 phr (parts per hundred rubber) in a system vulcanized at 150°C [2]. While this expansion ratio is specific to the NR formulation tested, the consistent gas yield value enables formulation chemists to predict and control foam density in a manner not possible with azodicarbonamide (ADC) blowing agents, which have a higher gas yield (~220 mL/g) but a much higher decomposition temperature of 195–215°C [3].

Gas Yield & Expansion
Reported
120–130 mL/g; Expansion ratio 2.31 at 6 phr in NR
Supports predictable foam density control in NR formulations
NR compound vulcanized at 150°C; BSH loading 2–10 phr
Blowing Agent Natural Rubber Foam Gas Yield

Cure Kinetics in Vulcanized Rubber Foam

Increasing BSH concentration from 2 to 10 phr in a natural rubber compound consistently increased cure time and scorch time while decreasing maximum torque during vulcanization at 150°C [1]. This is in direct contrast to findings for OBSH in NR/SBR blends, where OBSH was reported to accelerate cure [2]. The opposing effects—BSH retards cure, OBSH accelerates it—mean that substituting one for the other would require complete reformulation of the cure package. The study recommends an optimal BSH loading of 6 phr to balance expansion (ratio 2.31) with acceptable cure characteristics [1].

Cure Kinetics
Head-to-head
BSH retards cure; OBSH accelerates cure — directionally opposite
Substitution without cure-package adjustment yields off-spec vulcanizates
NR on two-roll mill; hot mould at 150°C; 2–10 phr BSH
Blowing Agent Cure Kinetics Rubber Vulcanization

Low-Odor Decomposition Byproducts vs. ADC

Benzenesulfonohydrazide decomposes to release primarily nitrogen gas, along with hydrogen and water vapor [1]. This is in contrast to azodicarbonamide (ADC), which decomposes to produce carbon monoxide and ammonia, gases that raise safety concerns and impart residual odor to the final foam product [2]. While OBSH also produces primarily nitrogen and water vapor, its higher decomposition temperature (140–160°C) limits its use in low-temperature foaming [2]. BSH thus occupies a unique niche: the benign byproduct profile of a sulfonyl hydrazide combined with the lower activation temperature required for heat-sensitive polymers.

Byproduct Profile
Class-level
BSH: N₂, H₂, H₂O vs ADC: CO, NH₃
Reported cleaner decomposition; relevant for odor-sensitive foam applications
Class-level sulfonyl hydrazide byproduct inference
Blowing Agent Decomposition Byproducts Safety

Radical Initiation Efficiency Limitations

While benzenesulfonohydrazide has been explored as a radical source, studies on structurally related sulfonyl hydrazides indicate that unsubstituted BSH may exhibit lower initiation efficiency at moderate temperatures. For instance, N,N′-dipropyl, N,N′-bis(4-methyl benzene sulfonyl) hydrazide (DBSH) undergoes homolysis of the N–N bond at 52.5°C but yields only ~1.0% polymerization yield below 100°C [1]. By class-level inference, BSH may share this limitation: the N–N bond homolyzes, but the resulting radical species may not efficiently initiate vinyl monomer polymerization. Users seeking a radical initiator should evaluate substituted sulfonyl hydrazides or alternative azo initiators unless the specific BSH-derived radical is required for a cascade coupling reaction [2].

Radical Initiation
Class-level
No direct BSH polymerization yield data; analog ~1.0% yield below 100°C
May not suit general radical polymerization; verify for cascade coupling only
Structural analog DBSH data; class-level inference
Radical Initiator Polymerization Homolysis

Benzenesulfonohydrazide Applications


Natural Rubber Foam for Thermal Insulation

Benzenesulfonohydrazide is quantitatively validated for use in natural rubber (NR) foam thermal insulation. A loading of 6 phr BSH in an NR compound vulcanized at 150°C yields an expansion ratio of 2.31, which is recommended for optimizing insulation properties in refrigeration and air conditioning systems [1]. The compound's predictable effect on cure kinetics—increasing scorch and cure time while reducing maximum torque—enables precise process control when the formulation is properly adjusted [1].

Heat-Sensitive PVC and Polyolefin Foaming

The low decomposition temperature of BSH (90–110°C) makes it suitable for foaming polyvinyl chloride (PVC) and certain polyolefins that cannot tolerate the higher processing temperatures required by OBSH (140–160°C) or ADC (195–215°C) [2]. The gas yield of 120–130 mL/g provides sufficient expansion for closed-cell foams used in footwear components, gaskets, and packaging materials without thermal degradation of the polymer matrix [3].

Low-Odor Foam with Clean Decomposition

BSH decomposes to release nitrogen, hydrogen, and water vapor [4], avoiding the carbon monoxide and ammonia emissions characteristic of azodicarbonamide (ADC) [2]. This makes BSH a procurement priority for foam applications where residual odor or toxic emissions are unacceptable, such as cosmetic sponge applicators, medical foam components, and consumer goods. The benign byproduct profile, combined with a lower activation temperature than OBSH, positions BSH as the preferred sulfonyl hydrazide for low-temperature, odor-sensitive foaming.

Cascade Radical Coupling in Organic Synthesis

BSH has been employed in radical-mediated cascade coupling reactions with N-alkyl-N-methacryloylbenzamides and ethers to generate arylsulfonyl-substituted isoquinoline-1,3(2H,4H)-dione derivatives [5]. This application represents a niche synthetic use case distinct from BSH's primary industrial role. However, evidence suggests BSH is not an efficient general-purpose radical initiator for vinyl polymerization [6]; procurement for synthetic chemistry should be limited to the specific cascade coupling methodology for which it has been validated.

Application
Selection Property
Validation Focus
Natural rubber foam insulation
Low-temperature cure compatibility
Expansion ratio and scorch safety at target loading
Heat-sensitive PVC / polyolefin foaming
Low activation threshold
Polymer thermal stability window match
Low-odor consumer / medical foam
Clean decomposition byproducts
Residual emissions and odor analysis
Radical cascade coupling synthesis
Sulfonyl radical source reactivity
Coupling substrate scope and yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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